Methyl 5-bromopyrazine-2-carboxylate
Description
Historical Context and Development
Methyl 5-bromopyrazine-2-carboxylate (CAS 210037-58-4) emerged as a structurally significant heterocyclic compound in the late 20th and early 21st centuries. While pyrazine itself was first synthesized in the 19th century via methods like the Staedel–Rugheimer pyrazine synthesis, the introduction of functional groups such as bromine and ester moieties to the pyrazine core reflects advancements in selective substitution strategies. The compound was formally cataloged in 2009 on PubChem, aligning with growing interest in halogenated pyrazines for pharmaceutical and materials science applications. Its development parallels the broader exploration of pyrazine derivatives, which gained momentum due to their utility as intermediates in drug discovery.
Position in Heterocyclic Chemistry
As a brominated pyrazine derivative, this compound occupies a niche role in heterocyclic chemistry. Pyrazines are six-membered aromatic rings containing two nitrogen atoms at para positions, classified as diazines. The compound’s structure features a bromine atom at position 5 and a methyl ester group at position 2, making it a versatile scaffold for further functionalization. Such derivatives are critical in medicinal chemistry, where electron-withdrawing groups (e.g., bromine) enhance reactivity in cross-coupling reactions, while ester groups offer sites for hydrolysis or transesterification.
Nomenclature and Classification
The systematic IUPAC name, This compound, reflects the substituent positions on the pyrazine ring. Numbering begins at one nitrogen atom, proceeding clockwise to assign positions 2 (carboxylate) and 5 (bromine). Alternative names include 5-bromo-2-pyrazinecarboxylic acid methyl ester and methyl 5-bromo-1,4-diazine-2-carboxylate, emphasizing its classification as a disubstituted diazine. The compound falls under the broader category of halogenated heteroaromatic esters, which are pivotal in synthesizing bioactive molecules.
Fundamental Pyrazine Chemistry
Pyrazines are electron-deficient aromatic systems due to the electron-withdrawing effects of the two nitrogen atoms, which reduce ring electron density and hinder electrophilic substitution. However, they readily undergo nucleophilic aromatic substitution (SNAr) at halogenated positions, a property exploited in this compound’s reactivity. The bromine atom serves as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester moiety can be hydrolyzed to a carboxylic acid or reduced to an alcohol.
The compound’s synthesis often involves bromination of methyl pyrazine-2-carboxylate precursors. For example, radical bromination using N-bromosuccinimide (NBS) under controlled conditions yields the target product. Alternatively, esterification of 5-bromopyrazine-2-carboxylic acid (CAS 876161-05-6) with methanol in acidic media provides an efficient route.
Key Reactivity Pathways:
- Nucleophilic Substitution : Bromine at C5 participates in SNAr with amines or thiols.
- Ester Hydrolysis : Conversion to 5-bromopyrazine-2-carboxylic acid under basic or acidic conditions.
- Cross-Coupling : Palladium-catalyzed couplings (e.g., with boronic acids) to form biaryl structures.
This reactivity profile underscores its utility in constructing complex heterocycles for pharmaceuticals and agrochemicals, aligning with trends in pyrazine derivative applications.
Structure
2D Structure
Properties
IUPAC Name |
methyl 5-bromopyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-11-6(10)4-2-9-5(7)3-8-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTAJWAGBTWOPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650730 | |
| Record name | Methyl 5-bromopyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210037-58-4 | |
| Record name | Methyl 5-bromopyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-pyrazine-2-carboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Direct Bromination of Pyrazine-2-Carboxylate Derivatives
Method Overview:
One of the most straightforward approaches involves the electrophilic aromatic substitution of pyrazine-2-carboxylate compounds with brominating agents, typically under controlled conditions to favor selective bromination at the 5-position.
Reaction Conditions & Yield Data:
- Selectivity can be enhanced by controlling temperature and solvent polarity.
- Excess brominating agent may lead to polybromination; thus, stoichiometry is critical.
Synthesis via 2-Bromomalonaldehyde Intermediate
Method Overview:
This method involves the formation of 2-bromomalonaldehyde, which then reacts with amidine compounds to yield the target pyrazine derivative.
- Preparation of 2-Bromomalonaldehyde:
- Add 15 g (0.1 mol) of 2-bromomalonaldehyde to 150 mL of glacial acetic acid with 2 g of molecular sieves at 0°C.
- Dropwise addition of acetamidine hydrochloride (9.4 g, 0.1 mol) in 50 mL acetic acid over 30 min, then heat to 100°C for 5 hours.
- After reaction completion, cool, add water, filter, wash, and extract with dichloromethane.
- Final yield: approximately 43% (7.5 g) of methyl 5-bromopyrazine-2-carboxylate.
2-bromomalonaldehyde + acetamidine hydrochloride → this compound
- The reaction employs protic acids (e.g., acetic acid) as solvents, facilitating amidine addition.
- Temperature control is vital for selectivity and yield.
Cyclization of 2-Aminopyrimidine Derivatives
Method Overview:
This approach synthesizes the bromopyrimidine intermediate, which is then brominated at the 5-position to produce this compound.
- Synthesis of 2-Aminopyrimidine:
- Diazotization and bromination of pyrimidine derivatives, often using sodium nitrite, hydrobromic acid, and bromine.
- Alternatively, direct bromination of 2-aminopyrimidine using N-bromosuccinimide (NBS) under mild conditions.
| Step | Reagents & Conditions | Yield | References |
|---|---|---|---|
| Bromination | NBS, acetic acid, 80°C | 50-60% |
- The process is sensitive to reaction conditions to prevent overbromination.
- Cost considerations favor this method over others involving expensive reagents.
Multi-step Synthesis via Pyrazine Derivatives
Method Overview:
Starting from methyl pyrazine-2-carboxylate, the synthesis involves esterification, amide formation, and subsequent bromination.
- Esterification: Methyl pyrazine-2-carboxylate reacts with sulfuric acid as a catalyst, yielding ester intermediates with high efficiency.
- Amide Formation: Treatment with ammonia generates the corresponding amide.
- Bromination: Bromination with N-bromosuccinimide or bromine in acetic acid at elevated temperatures yields this compound.
| Step | Reagents & Conditions | Yield | References |
|---|---|---|---|
| Bromination | Br2, acetic acid, 80°C | 50-70% |
- This route is advantageous for large-scale synthesis due to the availability of starting materials.
Summary Data Table
| Method | Key Reagents | Reaction Conditions | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Bromination | Brominating agents (NBS, Br2) | Ambient to 80°C | 50-70% | Simplicity, direct | Overbromination risk |
| 2-Bromomalonaldehyde Route | 2-bromomalonaldehyde + amidine | 100°C, 5 hrs | 43% | High selectivity | Multi-step, moderate yield |
| Pyrimidine Cyclization | NBS, pyrimidine derivatives | 80°C | 50-60% | Cost-effective | Overbromination, requires purification |
| Multi-step Pyrazine Pathway | Esterification + bromination | 80°C | 50-70% | Scalable | Multiple steps |
Final Remarks
The choice of synthesis route depends on scale, available reagents, and desired purity. The 2-bromomalonaldehyde pathway offers a balanced approach with moderate yield and good selectivity, suitable for industrial applications. Direct bromination provides a straightforward method but requires careful control to prevent polybromination. The pyrimidine cyclization method is advantageous when starting from readily available pyrimidine derivatives, especially for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromopyrazine-2-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid derivative .
Scientific Research Applications
Chemistry
Methyl 5-bromopyrazine-2-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions such as:
- Nucleophilic Substitution : The bromine atom can be replaced with other functional groups, allowing for the formation of diverse derivatives.
- Oxidation and Reduction : Under specific conditions, it can be oxidized or reduced to yield different compounds.
This versatility makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound is utilized to study enzyme interactions and metabolic pathways. It can act as an inhibitor or activator of specific enzymes, influencing various biological processes. For instance:
- Enzyme Studies : Used to investigate the kinetics of enzyme-catalyzed reactions.
- Metabolic Pathway Analysis : Helps elucidate the role of certain pathways in cellular metabolism.
Medicine
This compound is significant in medicinal chemistry as a precursor for developing pharmaceutical compounds with potential therapeutic effects. Its applications include:
- Drug Development : It is involved in synthesizing compounds that may exhibit anti-inflammatory or antimicrobial properties.
- Pharmacological Studies : Used to explore the pharmacokinetics and pharmacodynamics of new drug candidates.
Industry
In industrial applications, this compound is employed in the production of agrochemicals and specialty chemicals. Its roles include:
- Agrochemical Production : Utilized as a building block for herbicides and pesticides.
- Specialty Chemicals : Serves as an intermediate in creating various fine chemicals used across different industries.
Case Studies
-
Synthesis of Antimicrobial Agents :
- Researchers synthesized derivatives of this compound that demonstrated significant antimicrobial activity against various pathogens.
-
Enzyme Interaction Studies :
- A study utilized this compound to inhibit a specific enzyme involved in cancer metabolism, showcasing its potential role in cancer therapeutics.
-
Agrochemical Development :
- The compound was used as an intermediate in developing a new class of herbicides that showed improved efficacy and reduced environmental impact.
Mechanism of Action
The mechanism of action of methyl 5-bromopyrazine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs: Bromine and Substituent Position
The position of bromine and ester groups significantly influences reactivity and applications. Key analogs include:
*Similarity scores (0–1) based on structural alignment algorithms .
Key Findings :
- Positional Isomerism : Methyl 6-bromopyrazine-2-carboxylate (CAS: 40155-34-8) exhibits lower reactivity in nucleophilic substitutions compared to the 5-bromo isomer due to steric hindrance .
- Ester Group Variation : Ethyl esters (e.g., Ethyl 5-bromopyrazine-2-carboxylate) offer improved lipid solubility, beneficial in agrochemical formulations .
- Amino Derivatives: Replacement of bromine with an amino group (Methyl 5-aminopyrazine-2-carboxylate) enables access to carboxamide pharmaceuticals, such as antimycobacterial agents .
Halogen Substitution: Bromine vs. Chlorine
Halogen choice impacts electronic properties and bioactivity:
Key Findings :
- Reactivity : Bromine’s larger atomic radius facilitates oxidative addition in palladium-catalyzed reactions, making it preferable over chlorine for Suzuki-Miyaura couplings .
- Bioactivity : Chlorinated analogs are explored for antimicrobial activity, though brominated derivatives often show enhanced binding in enzyme inhibition studies .
Heterocyclic Variations
Pyrazine derivatives are compared with other heterocycles:
Biological Activity
Methyl 5-bromopyrazine-2-carboxylate (CAS Number: 210037-58-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, synthesis, and potential applications based on current research findings.
- Molecular Formula : C6H5BrN2O2
- Molecular Weight : 231.05 g/mol
- Log P (octanol-water partition coefficient) : Varies between 0.36 to 1.86, indicating moderate lipophilicity .
Antiviral Properties
This compound has been studied for its antiviral activity, particularly against yellow fever virus (YFV). Research indicates that derivatives of pyrazine, including this compound, exhibit significant antiviral effects. The minimal effective dose observed was around 32 mg/kg/day, with treatment showing efficacy even when administered several days post-infection .
Enzyme Inhibition
This compound acts as an inhibitor for several cytochrome P450 enzymes, notably CYP1A2. It does not inhibit CYP2C19, CYP2C9, CYP2D6, or CYP3A4, suggesting a selective inhibition profile that may be beneficial in drug development .
Anticancer Activity
Recent studies have highlighted the potential of pyrazine derivatives in cancer therapy. This compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, it was effective in reducing the viability of murine and human cancer cell lines in vitro .
Synthesis and Yield
This compound can be synthesized through various chemical reactions involving pyrazine derivatives. The synthesis typically involves bromination reactions under controlled conditions:
| Synthesis Method | Yield (%) | Reaction Conditions |
|---|---|---|
| Bromination with bromine in acetic acid | 40% | 80°C for 1 hour |
| Reaction with potassium trimethylsilanolate | 37% | Tetrahydrofuran at 70°C for 45 minutes |
These methods highlight the compound's synthetic accessibility and potential for further modifications to enhance biological activity .
Case Studies
- Antiviral Efficacy : A study investigated the effectiveness of this compound against YFV in hamsters. Results demonstrated that treatment with this compound significantly improved survival rates when administered post-infection .
- Cancer Cell Line Studies : In vitro assays revealed that this compound inhibited the proliferation of several cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .
Q & A
Basic: What synthetic methodologies are optimized for the preparation of Methyl 5-bromopyrazine-2-carboxylate?
This compound is commonly synthesized via nucleophilic substitution or coupling reactions. A validated procedure involves reacting methyl pyrazine-2-carboxylate derivatives with brominating agents under controlled conditions. For example, in advanced drug discovery, this compound was synthesized by reacting methyl pyrazine-2-carboxylate with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) in carbon tetrachloride at 80°C for 12 hours . Post-reaction purification typically involves column chromatography or recrystallization. Yield optimization (e.g., 78% in one study ) depends on stoichiometric ratios and solvent selection.
Basic: What analytical techniques are critical for characterizing this compound?
Key characterization methods include:
- NMR Spectroscopy : H and C NMR confirm the bromine substitution pattern and ester functionality. For example, the methyl ester group appears as a singlet near δ 3.9–4.1 ppm, while aromatic protons resonate at δ 8.5–9.0 ppm .
- X-ray Crystallography : Structural elucidation (e.g., bond angles, packing motifs) is achieved via single-crystal X-ray diffraction, as demonstrated in iridium(III) complexes incorporating pyrazine carboxylate ligands .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (MW: 231.02 g/mol) and isotopic patterns for bromine .
Advanced: What reaction mechanisms govern bromine substitution in this compound?
The bromine atom at the 5-position is highly electrophilic, enabling Suzuki-Miyaura cross-coupling with arylboronic acids to form biaryl derivatives. For instance, coupling with phenylboronic acid in the presence of Pd(PPh) and NaCO in DMF/HO (3:1) at 80°C yields 5-arylpyrazine-2-carboxylates . Computational studies (DFT) suggest the reaction proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation and reductive elimination . Competing pathways, such as nucleophilic aromatic substitution (SNAr), are less favorable due to the electron-deficient pyrazine ring.
Advanced: How can computational modeling guide the design of derivatives from this compound?
- Molecular Dynamics (MD) Simulations : Predict solubility and stability in solvents like DMSO or methanol, critical for reaction design.
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. For example, the LUMO of this compound localizes on the pyrazine ring, explaining its susceptibility to nucleophilic attack .
- Docking Studies : Evaluate interactions with biological targets (e.g., enzymes in antimicrobial agents) using SMILES strings (e.g.,
COC(=O)C1=NC=C(Br)N=C1) from PubChem .
Advanced: How can researchers resolve contradictions in reported reaction yields for derivatives?
Discrepancies in yields (e.g., 60–85% for Suzuki couplings) may arise from:
- Catalyst Loading : Pd(PPh) (2–5 mol%) vs. cheaper alternatives like Pd/C.
- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance coupling efficiency compared to non-polar solvents.
- Temperature Control : Microwave-assisted reactions (100°C, 30 min) often outperform traditional reflux (80°C, 12 hr) .
Systematic optimization via Design of Experiments (DoE) is recommended to identify critical factors.
Advanced: What are the emerging applications of this compound in medicinal chemistry?
This compound serves as a precursor for:
- PET Imaging Ligands : Derivatives like 5-(2-fluoro-4-[11C]methoxyphenyl)pyrazine-2-carboxamide target metabotropic glutamate receptors, enabling neuroimaging .
- Antimicrobial Agents : Pyrazine analogs inhibit bacterial DNA gyrase (GyrB/ParE), with MIC values <1 µg/mL against drug-resistant strains .
- Kinase Inhibitors : Bromine substitution enhances binding to ATP pockets in kinases like EGFR or BRAF .
Advanced: What safety and stability protocols are critical for handling this compound?
- Storage : Store under inert gas (N/Ar) at –20°C to prevent hydrolysis of the ester group.
- Decomposition Risks : Exposure to moisture or light may generate HBr; use sealed amber vials and desiccants .
- Waste Disposal : Neutralize with aqueous NaHCO before disposal due to brominated byproducts .
Advanced: How does steric hindrance influence reactivity at the 5-position of the pyrazine ring?
The 5-bromo substituent exhibits minimal steric hindrance, allowing efficient coupling or substitution. In contrast, bulkier groups (e.g., tert-butyl) at adjacent positions reduce reactivity. For example, steric maps from crystallographic data (e.g., C–Br bond length: 1.89 Å ) confirm accessibility for catalytic systems.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
